

A Comparative Guide to the Specificity of XL01126 for LRRK2

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Compound of Interest		
Compound Name:	XL01126	
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This guide provides a comprehensive comparison of **XL01126**, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2), with other alternative LRRK2-targeting compounds. The data presented herein is intended to offer an objective assessment of **XL01126**'s performance, supported by experimental evidence, to aid researchers in their selection of chemical tools for studying LRRK2 biology and its role in diseases such as Parkinson's.

Executive Summary

XL01126 is a von Hippel-Lindau (VHL)-based PROTAC that induces the degradation of LRRK2.[1] It is composed of the LRRK2 inhibitor HG-10-102-01 linked to a VHL E3 ligase ligand.[2][3] This mode of action, inducing protein degradation rather than just inhibition, offers a distinct advantage in studying the non-catalytic functions of LRRK2.[1][4] Experimental data demonstrates that **XL01126** is a potent, fast, and selective degrader of both wild-type (WT) and the pathogenic G2019S mutant of LRRK2. It exhibits superior degradation efficacy and speed compared to earlier generation LRRK2 degraders. Furthermore, **XL01126** is orally bioavailable and can penetrate the blood-brain barrier, making it a valuable tool for in vivo studies.

Data Presentation



Table 1: Comparative Degradation Potency and Efficacy

of LRRK2 Degraders

Compound	LRRK2 Genotype	DC50 (nM)	Dmax (%)	Time (h)	Cell Line
XL01126	WT	32	82	4	MEFs
XL01126	G2019S	14	90	4	MEFs
XL01126	R1441C	15	N/A	N/A	MEFs
XL01134	WT	32	59	4	MEFs
XL01134	G2019S	7	81	4	MEFs
SD75	WT	N/A	51	24	MEFs
SD75	G2019S	N/A	58	24	MEFs

DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation. MEFs: Mouse Embryonic Fibroblasts. Data compiled from multiple sources.

Table 2: Comparative Degradation Kinetics of LRRK2

Degraders in G2019S LRRK2 MEFs

Compound	Degradation Half-life (T1/2, h)	
XL01126	0.6	
XL01134	1.4	
SD75	>8	

Data represents the time to reach 50% degradation of G2019S LRRK2 in MEFs.

Table 3: Effect on Downstream LRRK2 Signaling (pRab10 Dephosphorylation)



Compound	LRRK2 Genotype	EC50 (nM)	Time (h)	Cell Line
XL01126	WT	<10	4	MEFs
XL01126	G2019S	<10	4	MEFs
HG-10-102-01 (Inhibitor)	WT	214	24	MEFs
HG-10-102-01 (Inhibitor)	G2019S	110	24	MEFs
SD75	WT	2270	24	MEFs
SD75	G2019S	379	24	MEFs

EC50: Concentration for 50% effective response (in this case, dephosphorylation of Rab10).

Experimental Protocols Western Blotting for LRRK2 Degradation and pRab10 Phosphorylation

This protocol is used to quantify the levels of total LRRK2 protein and the phosphorylation of its substrate Rab10 at Threonine 73 (pRab10), a key biomarker of LRRK2 kinase activity.

Methodology:

- Cell Culture and Treatment: Mouse Embryonic Fibroblasts (MEFs) expressing either wildtype or mutant LRRK2 are cultured to ~80% confluency. Cells are then treated with varying concentrations of XL01126, a comparator compound, or vehicle control (DMSO) for the specified duration.
- Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay to ensure equal loading.



- SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total LRRK2, pRab10 (pThr73), total Rab10, and a loading control (e.g., GAPDH or α-tubulin). Subsequently, membranes are incubated with the appropriate HRP-conjugated secondary antibodies.
- Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software, and protein levels are normalized to the loading control.

TMT-Based Global Proteomic Profiling for Off-Target Analysis

This method provides an unbiased assessment of **XL01126**'s selectivity by quantifying changes across the proteome.

Methodology:

- Sample Preparation: WT MEFs are treated with 300 nM XL01126, its non-degrading stereoisomer cis-XL01126, or DMSO for 4 hours. Cells are harvested, lysed, and the proteins are digested into peptides.
- Tandem Mass Tag (TMT) Labeling: Peptides from each condition are labeled with a unique isobaric TMT reagent.
- Sample Pooling and Fractionation: The labeled peptide samples are combined and then fractionated by high-pH reversed-phase liquid chromatography to reduce sample complexity.
- LC-MS/MS Analysis: Each fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The MS/MS spectra are used to identify peptides and the TMT reporter ion intensities are used to quantify the relative abundance of each protein across the different treatment conditions. This allows for the identification of proteins that are significantly



depleted upon **XL01126** treatment. The data corroborates a significant knockdown of LRRK2, and LRRK1, the closest homologue of LRRK2, remains unaffected.

NanoBRET™ Ternary Complex Formation Assay

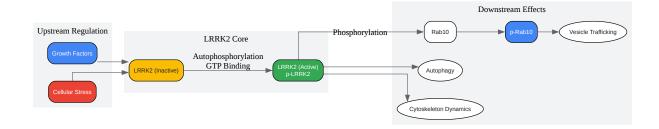
This assay measures the formation of the ternary complex (LRRK2-**XL01126**-VHL) in live cells, which is a critical step for PROTAC-mediated degradation.

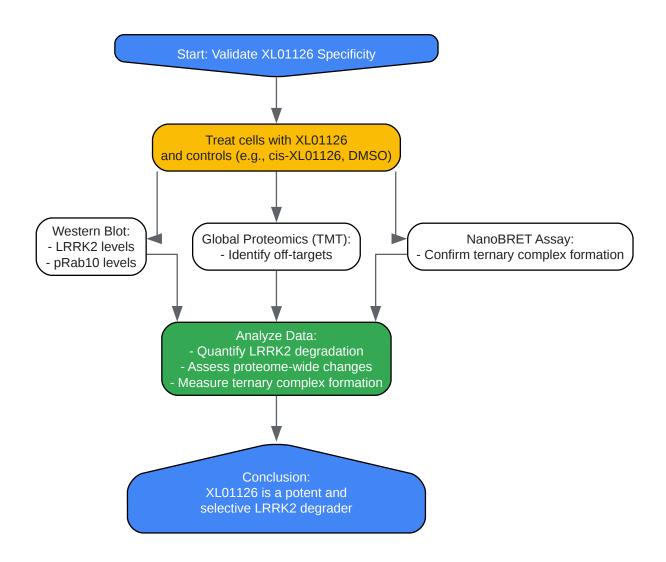
Methodology:

- Cell Line and Plasmids: HEK293 cells are used. Expression vectors are created for LRRK2 fused to NanoLuc® luciferase (the BRET donor) and VHL fused to HaloTag® (the BRET acceptor).
- Cell Transfection: Cells are co-transfected with the LRRK2-NanoLuc® and HaloTag®-VHL plasmids.
- Assay Plate Preparation: Transfected cells are seeded into 96- or 384-well plates.
- HaloTag® Labeling: A fluorescent ligand for HaloTag® is added to the cells, which serves as the BRET acceptor.
- PROTAC Treatment: Serial dilutions of XL01126 are added to the wells.
- Luminescence Measurement: A substrate for NanoLuc® is added, and the BRET signal (energy transfer from donor to acceptor) is measured. An increase in the BRET signal indicates the formation of the ternary complex. XL01126 has been shown to induce a cooperative ternary complex.

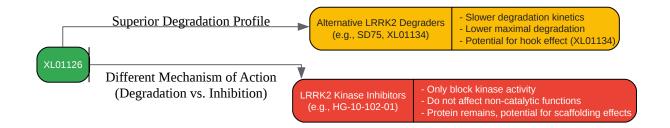
Mandatory Visualization











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